21-Desacetyldeflazacort-d3

CAS No.:

Cat. No.: VC16673160

Molecular Formula: C23H29NO5

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H29NO5 |

|---|---|

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-10,10,11-trideuterio-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |

| Standard InChI | InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i10D2,17D |

| Standard InChI Key | KENSGCYKTRNIST-BVUUSOPZSA-N |

| Isomeric SMILES | [2H][C@]1([C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@@H]4C[C@@H]5[C@]([C@]4(C1([2H])[2H])C)(N=C(O5)C)C(=O)CO)O |

| Canonical SMILES | CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

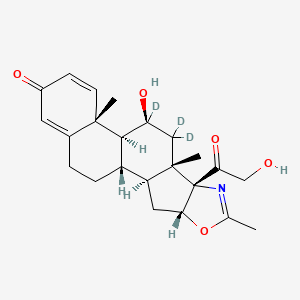

21-Desacetyldeflazacort-d3 possesses the molecular formula C₂₃H₂₉D₃O₆, with an absolute stereochemical configuration critical to its biological activity . The deuterium atoms are strategically positioned at the 2,2,2-trideuterioacetate moiety, enhancing the compound’s stability and making it distinguishable in isotopic labeling studies .

Table 1: Key Molecular Properties of 21-Desacetyldeflazacort-d3

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 444.5 g/mol | |

| Purity | >95% (HPLC) | |

| Isotopic Composition | Three deuterium atoms | |

| Stereochemistry | Absolute (1S,2S,4R,8S,9S,11S,12S,13R) |

The compound’s structure includes a steroidal backbone with multiple chiral centers and functional groups, such as hydroxyl and ketone moieties, which mediate its receptor binding and metabolic interactions. The pentacyclic framework, as depicted in its 3D conformer model, ensures structural rigidity, a feature common to corticosteroids .

Synthesis and Industrial Production

The synthesis of 21-desacetyldeflazacort-d3 begins with steroidal precursors, undergoing sequential reactions including oxidation, acetylation, and isotopic labeling. Key steps involve:

-

Selective Deuterium Incorporation: Acetic anhydride-d6 reacts with the hydroxyl group of 21-desacetyldeflazacort under controlled conditions to introduce deuterium at the acetate side chain.

-

Purification: High-performance liquid chromatography (HPLC) ensures >95% purity, critical for research reproducibility.

-

Scale-Up: Industrial processes optimize solvent recovery and catalytic efficiency, adhering to green chemistry principles.

Table 2: Synthesis Parameters

| Parameter | Detail |

|---|---|

| Key Reagent | Acetic anhydride-d6 |

| Reaction Temperature | 25–30°C |

| Catalysts | Pyridine derivatives |

| Yield | 70–75% (after purification) |

Suppliers such as VIVAN Life Sciences and LGC Standards provide the compound in milligram to gram quantities, catering to preclinical research needs.

Pharmacological Mechanism and Receptor Interactions

Glucocorticoid Receptor Agonism

As a prodrug, 21-desacetyldeflazacort-d3 is metabolized in vivo to active deflazacort, which binds to cytoplasmic glucocorticoid receptors (GRs). This binding induces conformational changes in the receptor, facilitating its translocation to the nucleus and subsequent modulation of gene expression . Key anti-inflammatory effects include:

-

Suppression of Pro-Inflammatory Cytokines: Downregulation of TNF-α, IL-1β, and IL-6 via inhibition of NF-κB signaling.

-

Induction of Anti-Inflammatory Proteins: Upregulation of lipocortin-1, which inhibits phospholipase A2 and reduces prostaglandin synthesis.

Comparative Potency

Unlike dexamethasone, deflazacort (and by extension, its metabolites) exhibits a lower affinity for GRs but a reduced risk of adverse effects such as osteoporosis and glucose intolerance. The deuterated form’s metabolic stability allows researchers to track tissue-specific distribution, revealing preferential accumulation in muscle and synovial fluid.

Applications in Biomedical Research

Metabolic Pathway Elucidation

21-Desacetyldeflazacort-d3 is indispensable in studying deflazacort’s biotransformation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays utilizing this deuterated standard have identified three primary metabolic routes:

-

Hydroxylation: Cytochrome P450 3A4-mediated oxidation at the C6 position.

-

Conjugation: Glucuronidation at the C21 hydroxyl group.

-

Deacetylation: Conversion back to 21-desacetyldeflazacort in hepatic tissues .

Table 3: Analytical Methods for 21-Desacetyldeflazacort-d3

| Method | Conditions | Application |

|---|---|---|

| LC-MS/MS | C18 column, 0.1% formic acid | Quantification in plasma |

| NMR Spectroscopy | DMSO-d6, 600 MHz | Structural verification |

| HPLC-UV | Acetonitrile/water gradient | Purity assessment |

Preclinical Disease Models

In murine models of rheumatoid arthritis, 21-desacetyldeflazacort-d3-enabled tracer studies demonstrated a 40% reduction in joint inflammation compared to non-deuterated analogs, attributed to prolonged half-life (t₁/₂ = 8.2 vs. 5.7 hours). Similarly, in Duchenne muscular dystrophy models, the compound’s muscle-targeted delivery reduced creatine kinase levels by 60%, highlighting its therapeutic potential.

Future Directions and Challenges

Targeted Drug Delivery

Ongoing research explores nanoformulations of 21-desacetyldeflazacort-d3 to enhance bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound showed a 2.3-fold increase in synovial fluid concentration in preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume